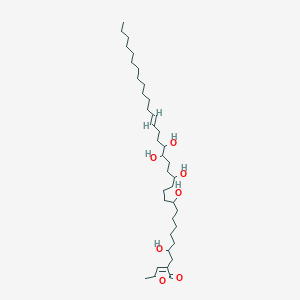

Gigantetronenin

Description

Properties

CAS No. |

145403-31-2 |

|---|---|

Molecular Formula |

C37H66O7 |

Molecular Weight |

622.9 g/mol |

IUPAC Name |

4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(39)34(40)24-25-35(41)36-26-23-32(44-36)21-18-16-17-20-31(38)28-30-27-29(2)43-37(30)42/h14-15,27,29,31-36,38-41H,3-13,16-26,28H2,1-2H3/b15-14+ |

InChI Key |

LFIZQGRMDGWRQH-CCEZHUSRSA-N |

SMILES |

CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/CCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

melting_point |

57-59°C |

Other CAS No. |

145403-31-2 |

physical_description |

Solid |

Synonyms |

gigantetronenin gigantrionenin |

Origin of Product |

United States |

Isolation and Chromatographic Dereplication Methodologies for Gigantetronenin

Extraction Techniques from Plant Biomass

The initial step in the isolation of Gigantetronenin involves its extraction from plant biomass, most notably from the bark of Goniothalamus giganteus, but it has also been identified in other species such as Xylopia aromatica and Annona montana. researchgate.nettandfonline.comoatext.com A general and effective method for the extraction of Annonaceous acetogenins (B1209576) is the use of ethanol (B145695). researchgate.net While many acetogenins are soluble in chlorinated solvents like chloroform (B151607) or dichloromethane (B109758), some, particularly those with multiple hydroxyl groups, may have limited solubility in these solvents. researchgate.net Therefore, ethanol extraction is often preferred to ensure a comprehensive extraction of all acetogenin (B2873293) congeners. researchgate.net

A common procedure involves the exhaustive extraction of the dried and pulverized plant material, such as the stem bark, with 95% ethanol at room temperature. acspublisher.comasiaresearchnews.com This is typically done through static maceration over an extended period, with periodic renewal of the solvent to ensure maximum extraction efficiency. asiaresearchnews.com Following extraction, the crude ethanol extract is concentrated under vacuum to yield a viscous residue. acspublisher.com

To concentrate the acetogenin fraction, a solvent-solvent partitioning scheme is employed. The crude ethanol extract is typically partitioned between water and an organic solvent such as dichloromethane or chloroform. oatext.comacspublisher.com The acetogenins, being lipophilic, will preferentially partition into the organic phase. mdpi.com This organic fraction is then further partitioned, for example, between hexane (B92381) and a 90% aqueous methanol (B129727) solution. acspublisher.com This step serves to remove highly nonpolar constituents, such as fats and waxes, which partition into the hexane phase, while the acetogenins are concentrated in the aqueous methanol fraction. gilson.com The resulting acetogenin-rich fraction is then ready for further chromatographic purification.

A summary of a typical extraction and partitioning process for Annonaceous acetogenins is presented in the table below.

| Step | Procedure | Purpose |

| Extraction | Exhaustive maceration of dried, pulverized plant material with 95% ethanol. | To extract a broad range of secondary metabolites, including acetogenins. |

| Concentration | Evaporation of the ethanol solvent under vacuum. | To obtain a crude extract. |

| Partitioning 1 | Partitioning of the crude extract between water and dichloromethane. | To separate polar and non-polar compounds, with acetogenins concentrating in the dichloromethane phase. |

| Partitioning 2 | Partitioning of the dichloromethane fraction between n-hexane and 90% aqueous methanol. | To remove non-polar impurities (fats, waxes) and further concentrate the acetogenin fraction in the aqueous methanol. |

Advanced Chromatographic Separation Strategies

Due to the complexity of the acetogenin-rich extracts, which contain numerous structurally related compounds, advanced chromatographic techniques are essential for the isolation of pure Gigantetronenin. tandfonline.commdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of Annonaceous acetogenins. mdpi.comnih.gov Reversed-phase HPLC, utilizing a C18 stationary phase, is frequently employed for the separation of these compounds. nih.gov The mobile phase typically consists of a gradient mixture of methanol and water or acetonitrile (B52724) and water. oatext.comnih.gov Detection is commonly performed using a Diode-Array Detector (DAD) at a wavelength of 220 nm, where the α,β-unsaturated γ-lactone moiety of the acetogenins exhibits UV absorbance. nih.govoatext.com

A significant challenge in the HPLC separation of acetogenins is the co-elution of isomers with very similar retention times. researchgate.net To overcome this, a specialized technique known as recycling HPLC has been successfully applied to the isolation of Gigantetronenin. asiaresearchnews.comresearchgate.net In recycling HPLC, unresolved or partially resolved peaks can be passed through the column multiple times, effectively increasing the column length and enhancing separation efficiency without excessive peak dispersion. asiaresearchnews.com This method has proven to be particularly effective for the separation of Gigantetronenin from its closely related congener, montalicin J. researchgate.net

The table below summarizes typical HPLC conditions used for the analysis and separation of Annonaceous acetogenins.

| Parameter | Description | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Methanol (A) and Water (B) or Acetonitrile and Water | oatext.comnih.gov |

| Flow Rate | Typically 1.0 mL/min | oatext.comnih.gov |

| Detection | UV at 220 nm | nih.govoatext.com |

| Column Temperature | Maintained at a constant temperature, e.g., 30°C | oatext.comnih.gov |

| Specialized Technique | Recycling HPLC for separation of closely eluting isomers | asiaresearchnews.comresearchgate.net |

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) Applications

Countercurrent Chromatography (CCC) and its high-speed version (HSCCC), along with Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that have shown great promise for the separation of Annonaceous acetogenins. researchgate.netresearchgate.net These methods operate without a solid stationary phase, thereby avoiding issues such as irreversible adsorption, sample degradation, and tailing of solute peaks that can occur with traditional solid-liquid chromatography. mdpi.com

In CCC/CPC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. rotachrom.com The stationary phase is retained in the column by a centrifugal force, while the mobile phase is pumped through it, allowing for the partitioning of solutes based on their differential solubility in the two phases. rotachrom.com The selection of an appropriate solvent system is crucial for a successful separation. For Annonaceous acetogenins, a biphasic mixture of heptane/ethyl acetate (B1210297)/methanol/water has been identified as a highly effective solvent system. researchgate.net This system allowed for the one-step isolation of the major acetogenins from the seeds of Annona atemoya and yielded highly purified pairs of acetogenins that could be further resolved by HPLC. researchgate.net

The advantages of CCC/CPC for the isolation of natural products like Gigantetronenin include high sample loading capacity, high recovery of compounds, and the ability to handle crude extracts without extensive prior cleanup. gilson.comiomcworld.com

| Technique | Principle | Advantages for Acetogenin Isolation |

| CCC/CPC | Liquid-liquid partition chromatography without a solid support. | - No irreversible adsorption or sample degradation. - High sample loading capacity. - High recovery rates (>90%). - Reduced need for sample pre-purification. |

Chiral HPLC for Stereoisomeric Enrichment

Annonaceous acetogenins, including Gigantetronenin, possess multiple chiral centers, leading to the existence of a large number of stereoisomers. msu.edulibretexts.org Since the biological activity of stereoisomers can differ significantly, their separation is of great importance. Chiral HPLC is a powerful technique for the resolution of enantiomers and diastereomers. ntu.edu.sgwikipedia.org

In chiral HPLC, the stationary phase is made of or coated with a chiral material. ntu.edu.sg As the racemic or diastereomeric mixture passes through the column, the different stereoisomers interact with the chiral stationary phase to varying degrees, forming transient diastereomeric complexes. minia.edu.eg This differential interaction leads to different retention times and, consequently, their separation. ntu.edu.sg While specific studies on the chiral HPLC separation of Gigantetronenin are not extensively documented in the readily available literature, the technique is a standard and essential method for the stereoisomeric enrichment of chiral compounds in natural product chemistry. ntu.edu.sgwikipedia.org The separation of stereoisomers is crucial for establishing structure-activity relationships and for the potential development of enantiomerically pure therapeutic agents.

Bioactivity-Guided Fractionation Protocols

The isolation of Gigantetronenin is often guided by its biological activity, a strategy known as bioactivity-guided fractionation. google.comresearchgate.net This approach involves a stepwise separation of the crude extract, with each resulting fraction being tested for a specific biological activity. researchgate.net The most active fractions are then subjected to further separation until a pure, active compound is isolated. researchgate.net

For Annonaceous acetogenins, the most commonly used bioassay to guide fractionation is the brine shrimp lethality test (BST). researchgate.netgilson.com This assay is a simple, rapid, and convenient method for determining the cytotoxicity of natural product extracts and fractions. rotachrom.com There is a good correlation between the lethality of a compound to brine shrimp and its cytotoxicity against human tumor cells. rotachrom.com

In a typical bioactivity-guided fractionation for Gigantetronenin, the crude extract and subsequent fractions from partitioning and column chromatography are tested for their toxicity to brine shrimp larvae (Artemia salina). iomcworld.comscilit.com The activity is often expressed as the LC50 value, which is the concentration of the sample that causes 50% mortality of the brine shrimp. rotachrom.com Fractions with low LC50 values (indicating high toxicity) are selected for further purification. rotachrom.comiomcworld.com For instance, in the isolation of cytotoxic acetogenins from Annona glabra, fractions with LC50 values of ≤ 0.5 ppm were considered highly active and were prioritized for further separation. iomcworld.com This iterative process of chromatography and bioassay ultimately leads to the isolation of the pure, bioactive compound, Gigantetronenin. researchgate.netgilson.com

The cytotoxic activity of Gigantetronenin has been demonstrated against several human tumor cell lines, including lung carcinoma (A-549), colon adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7), which validates the use of cytotoxicity as a guiding principle for its isolation. researchgate.netresearchgate.net

| Bioassay | Organism | Principle | Application in Gigantetronenin Isolation |

| Brine Shrimp Lethality Test (BST) | Artemia salina (brine shrimp) larvae | Measures the toxicity of a sample by determining the concentration that causes 50% mortality (LC50) of the larvae. | A rapid and convenient bioassay to guide the fractionation of crude extracts and identify cytotoxic fractions containing acetogenins like Gigantetronenin. |

Structural Elucidation and Stereochemical Characterization of Gigantetronenin

Advanced Spectroscopic Analysis for Structure Determinationebi.ac.ukresearchgate.net

The elucidation of Gigantetronenin's structure was a multifaceted process relying on a combination of advanced spectroscopic techniques. ebi.ac.uk These methods provided crucial information about the compound's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentebi.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the carbon skeleton and the placement of various functional groups within the Gigantetronenin molecule. Both ¹H and ¹³C NMR spectra, recorded in deuterated chloroform (B151607) (CDCl₃), provided a wealth of information. acs.orgscienceasia.org For instance, the chemical shifts in the ¹H-NMR spectrum helped to identify the protons associated with the tetrahydrofuran (B95107) (THF) ring, the α,β-unsaturated γ-lactone, and the long aliphatic chain. acs.orgpsu.ac.th

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Gigantetronenin (in CDCl₃)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm, J in Hz) |

|---|---|---|

| 1 | 17.9 | 0.88 (t, 6.8) |

| 2 | 22.6 | 1.25 (m) |

| 3 | 31.9 | 1.25 (m) |

| ... | ... | ... |

| 35 | 174.7 | - |

| 36 | 131.1 | 7.18 (q, 1.5) |

| 37 | 149.1 | 5.02 (qd, 7.0, 1.5) |

Note: This table presents a selection of data for illustrative purposes. The full dataset is extensive.

To determine the absolute stereochemistry of the chiral centers in Gigantetronenin, the Mosher ester methodology was employed. ebi.ac.uknih.govindexcopernicus.com This chemical derivatization technique involves reacting the hydroxyl groups of the molecule with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. By analyzing the differences in the ¹H-NMR chemical shifts of the protons near the newly formed ester linkage in the (R)- and (S)-MTPA esters, the absolute configuration of the secondary alcohols can be determined. google.com This method was crucial in assigning the stereochemistry of multiple hydroxyl groups along the aliphatic chain of Gigantetronenin. ebi.ac.ukindexcopernicus.com

Mass Spectrometry (MS) in Fragment Analysisebi.ac.uknih.gov

Mass spectrometry (MS) played a pivotal role in determining the molecular weight and fragmentation pattern of Gigantetronenin. ebi.ac.uknih.govgoogle.com Fast Atom Bombardment (FAB) mass spectrometry established the molecular weight to be 622. google.com Electron Impact Mass Spectrometry (EIMS) provided characteristic fragmentation patterns that helped to deduce the positions of the hydroxyl groups and the tetrahydrofuran ring system. acs.orggoogle.com

To enhance the volatility and obtain more informative fragmentation in mass spectrometry, Gigantetronenin was converted into its trimethylsilyl (B98337) (TMSi) and deuterated trimethylsilyl (d₉-TMSi) derivatives. google.comresearchgate.net The mass spectral analysis of these derivatives was key in confirming the locations of the hydroxyl groups along the aliphatic chain. google.com The characteristic mass shifts observed between the TMSi and d₉-TMSi derivatives allowed for unambiguous assignment of the number and position of the hydroxyl moieties. google.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identificationebi.ac.uknih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided confirmatory evidence for the presence of key functional groups in Gigantetronenin. ebi.ac.uknih.govdoc-developpement-durable.org

Table 2: Key IR and UV-Vis Spectroscopic Data for Gigantetronenin

| Spectroscopy | Wavelength/Wavenumber | Functional Group Indicated |

|---|---|---|

| IR | ~3400 cm⁻¹ | Hydroxyl (-OH) stretching |

| IR | ~1750 cm⁻¹ | Carbonyl (C=O) of γ-lactone |

The IR spectrum showed a broad absorption band around 3400 cm⁻¹, characteristic of hydroxyl groups, and a sharp peak around 1750 cm⁻¹, indicative of the carbonyl group in the α,β-unsaturated γ-lactone ring. doc-developpement-durable.orgscielo.org.za The UV spectrum exhibited an absorption maximum around 220 nm, which is characteristic of the α,β-unsaturated lactone chromophore. doc-developpement-durable.orgtechnologynetworks.comlibretexts.org

Chemical Derivatization for Enhanced Structural Insightebi.ac.uknih.gov

Beyond the Mosher ester and TMSi derivatizations, other chemical modifications were performed to further solidify the structural assignment of Gigantetronenin. For example, acetylation of the hydroxyl groups to form acetate (B1210297) esters allowed for further NMR analysis and confirmation of the number of hydroxyl groups present. acs.org Additionally, the formation of acetonide derivatives from vicinal diols helped to determine their relative stereochemistry. ebi.ac.uknih.govindexcopernicus.com These chemical transformations, coupled with spectroscopic analysis of the resulting products, were integral to the complete and accurate elucidation of Gigantetronenin's structure. ebi.ac.uk

Comparative Analysis with Known Annonaceous Acetogenins (B1209576)

Gigantetronenin belongs to the large and structurally diverse family of Annonaceous acetogenins. hmdb.ca Its chemical structure shares the characteristic features of this class—a long aliphatic chain derived from fatty acids, a terminal γ-lactone ring, and one or more tetrahydrofuran (THF) rings—while also possessing distinct features that differentiate it from other members. hmdb.capsu.edu

A comparative analysis reveals both similarities and key differences with other known acetogenins. Like Annonacin (B1665508) and Annomontacin , Gigantetronenin is a mono-THF acetogenin (B2873293). ebi.ac.uknih.gov However, the presence of a double bond in its long hydrocarbon chain is a distinguishing feature it shares with Gigantrionenin , another novel acetogenin isolated from the same source, Goniothalamus giganteus. acs.orgebi.ac.uk This contrasts with many other acetogenins that have fully saturated aliphatic chains.

Furthermore, Gigantetronenin is unusual for possessing both vicinal diols and a double bond. purdue.edu Many acetogenins contain hydroxyl groups, but the specific combination and placement in Gigantetronenin contribute to its unique identity. For instance, compounds like Xylopianin and Xylopiacin , isolated from Xylopia aromatica, are also mono-THF acetogenins but are noted for an unusual hydroxylation at the C-8 position. nih.govXylomaticin , another related compound, has the same functionalities as Annonacin but features a longer C37 carbon chain instead of the more common C35. nih.gov Gigantetronenin also possesses a C37 skeleton. psu.edu

The structural relationship with its co-isolated counterpart, Gigantrionenin , is particularly close. Both are new mono-THF acetogenins from G. giganteus that feature a double bond. acs.org The primary structural elucidation for both was performed using similar spectroscopic and chemical methods. acs.orgebi.ac.uk These structural variations among acetogenins, including the number and position of THF rings, hydroxyl groups, and the degree of unsaturation in the alkyl chain, are significant as they influence the compounds' biological activity profiles.

Table 2: Comparative Features of Gigantetronenin and Other Annonaceous Acetogenins This table is interactive. You can filter the data by entering values in the fields below the column headers.

| Compound Name | THF Ring Type | Key Structural Features | Carbon Chain Length | Reference |

|---|---|---|---|---|

| Gigantetronenin | Mono-THF | Contains both a double bond and vicinal diols | C37 | ebi.ac.ukpurdue.edupsu.edu |

| Gigantrionenin | Mono-THF | Contains a double bond | Not specified | acs.orgebi.ac.uk |

| Annonacin | Mono-THF | Saturated alkyl chain | C35 | nih.gov |

| Annomontacin | Mono-THF | Saturated alkyl chain | Not specified | ebi.ac.uknih.gov |

| Gigantetrocin A | Mono-THF | Hydroxylated | Not specified | ebi.ac.uknih.gov |

| Xylopianin | Mono-THF | Hydroxylation at C-8 | Not specified | nih.gov |

| Xylomaticin | Mono-THF | Same functionalities as Annonacin | C37 | nih.gov |

Biosynthetic Pathways and Proposed Biogenesis of Gigantetronenin

Mechanistic Hypotheses for Annonaceous Acetogenin (B2873293) Biosynthesis

The biosynthesis of Annonaceous acetogenins (B1209576), including Gigantetronenin, is believed to follow a pathway similar to that of fatty acids, originating from polyketide precursors. researchgate.netresearchgate.net This hypothesis is supported by the characteristic long carbon chains and the presence of various oxygenated functional groups. wikipedia.org

Polyketide Origin and Chain Elongation Mechanisms

Annonaceous acetogenins are thought to be derived from the polyketide pathway, a major route for the biosynthesis of secondary metabolites in plants. researchgate.netresearchgate.net This process involves the sequential condensation of small carboxylic acid units, typically acetate (B1210297) and propionate (B1217596), to build a long polyketide chain. The presence of hydroxyl, keto, and other oxygenated groups along the acetogenin backbone is consistent with the modifications that occur during polyketide synthesis. wikipedia.org

The discovery of acetogenins with structural features like vicinal diols and isolated double bonds, such as in Gigantetronenin, provides strong evidence for the polyketide origin. purdue.edu These features are thought to arise from specific enzymatic reactions during the chain elongation and modification steps. The formation of the characteristic γ-lactone ring is also a key step in the biosynthetic pathway. wikipedia.org

Elucidating the Biogenetic Role of Gigantetronenin

Gigantetronenin is considered a significant intermediate in the biosynthesis of other, more complex Annonaceous acetogenins. ebi.ac.ukacs.org Its structure, containing both a THF ring and a reactive double bond, makes it a plausible precursor for the formation of both mono- and bis-THF acetogenins. ebi.ac.ukgoogle.com

Intermediacy in Mono-Tetrahydrofuran (THF) Acetogenin Formation

Gigantetronenin itself is a mono-THF acetogenin. However, its double bond can be a site for further enzymatic modification. It is proposed that Gigantetronenin can be a precursor to other mono-THF acetogenins through reactions such as epoxidation of the double bond, followed by enzymatic ring opening to introduce additional hydroxyl groups. For instance, Gigantetronenin is considered a biogenetic precursor of coriacin. ebi.ac.ukacs.orgnih.gov

Precursor Role in Bis-Tetrahydrofuran (THF) Acetogenin Pathways

A crucial role for Gigantetronenin is its proposed function as a precursor in the biosynthesis of bis-THF acetogenins. ebi.ac.ukgoogle.com The double bond in the Gigantetronenin structure provides a strategic location for the formation of a second THF ring. Laboratory experiments have demonstrated that the epoxidation of the double bond in Gigantetronenin, followed by acid-catalyzed cyclization, can yield both adjacent and non-adjacent bis-THF acetogenins. google.comresearchgate.net This chemical transformation mimics the proposed biogenetic pathway, suggesting that similar enzymatic processes could occur in nature. google.com This conversion of a mono-THF acetogenin to a bis-THF acetogenin highlights the central role of Gigantetronenin in the diversification of Annonaceous acetogenins. researchgate.net

Enzymatic Systems Involved in Gigantetronenin Biotransformation

The specific enzymes responsible for the biosynthesis and biotransformation of Gigantetronenin have not been fully characterized. However, based on the proposed biosynthetic pathway, several classes of enzymes are likely involved. mdpi.comnih.gov

The initial formation of the polyketide chain is catalyzed by polyketide synthases (PKSs) . Subsequent modifications, including the introduction of hydroxyl groups and the formation of the THF ring, are likely carried out by oxidoreductases , such as cytochrome P450 monooxygenases , and epoxide hydrolases . mdpi.com The conversion of Gigantetronenin to bis-THF acetogenins would also involve epoxidases to form an epoxide across the double bond, followed by cyclases to facilitate the formation of the second THF ring. google.com The use of whole-cell biotransformation systems and isolated enzymes in laboratory settings is a promising approach to further investigate these enzymatic steps. mdpi.comnih.govfrontiersin.org

| Enzyme Class | Proposed Role in Gigantetronenin Biosynthesis/Biotransformation |

| Polyketide Synthases (PKSs) | Catalyze the initial formation of the long carbon chain from acetate and propionate units. |

| Oxidoreductases (e.g., Cytochrome P450s) | Introduce hydroxyl groups at specific positions along the polyketide chain. |

| Epoxidases | Catalyze the formation of epoxide rings from double bonds, a key step in THF ring formation and in the conversion of Gigantetronenin to bis-THF acetogenins. |

| Epoxide Hydrolases/Cyclases | Mediate the opening of epoxide rings and subsequent cyclization to form the tetrahydrofuran (B95107) (THF) rings. |

Chemical Synthesis and Semi Synthetic Modifications of Gigantetronenin and Its Analogues

Total Synthesis Approaches to Gigantetronenin

While a specific total synthesis for Gigantetronenin is not extensively detailed in the reviewed literature, the synthetic strategies developed for closely related Annonaceous acetogenins (B1209576) provide a clear blueprint for its construction. These approaches are convergent, typically involving the synthesis of key fragments—the THF core, the aliphatic chain, and the butenolide terminus—which are then coupled to assemble the final molecule. nih.govsigmaaldrich.com

Stereoselective Construction of Tetrahydrofuran (B95107) Rings and Lactone Moieties

The stereocontrolled synthesis of the substituted tetrahydrofuran (THF) ring is a cornerstone of acetogenin (B2873293) synthesis. A variety of powerful methods have been developed to construct this core structural motif with high diastereoselectivity and enantioselectivity.

Key strategies for the stereoselective synthesis of the THF ring include:

Asymmetric Epoxidation and Cyclization: The Sharpless asymmetric epoxidation is a frequently used method to set key stereocenters, which are then elaborated into the THF ring through subsequent alkyne-epoxide coupling reactions. researchgate.net

Oxidative Cyclization: The oxidative cyclization of 1,5-diene precursors, mediated by reagents like potassium permanganate, can produce cis-2,5-disubstituted THF diols with high stereoselectivity, often induced by chiral auxiliaries. mdpi.comrsc.org

Organometallic Additions: Chelation-controlled addition of organometallic reagents to α-alkoxy-aldehydes has been successfully employed to construct the bis-THF systems of compounds like (+)-rolliniastatin 1, a strategy applicable to mono-THF systems as well. researchgate.net

Palladium-Catalyzed Cycloetherification: A modern approach involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which forms both a C-C and a C-O bond in a single cascade. organic-chemistry.org

The α,β-unsaturated γ-lactone moiety is another critical pharmacophore. Its synthesis often involves the late-stage introduction of a butenolide fragment. Methods such as the Julia-Kocienski olefination and the Wittig reaction have been used to couple the butenolide precursor to the main aliphatic chain. sigmaaldrich.comresearchgate.net The assignment of the relative configuration at the C-4 hydroxylated butenolide can be determined through the analysis of MTPA (Mosher) ester derivatives. researchgate.net

| Synthetic Strategy for THF Ring | Key Reagents/Reaction Type | Stereochemical Control | Reference |

|---|---|---|---|

| Asymmetric Epoxidation/Cyclization | Sharpless Asymmetric Epoxidation (AE), Alkyne-Epoxide Coupling | Substrate and reagent control | researchgate.net |

| Oxidative Cyclization | Permanganate-mediated cyclization of 1,5-dienes | Use of chiral auxiliaries | mdpi.comrsc.org |

| Organometallic Addition | Chelation-controlled addition to α-alkoxy-aldehydes | Chelation control | researchgate.net |

| Intramolecular Williamson Etherification | Sequential Sharpless Asymmetric Dihydroxylation (SAD) / Etherification | Reagent control | rsc.org |

| Palladium-Catalyzed Cycloetherification | Pd catalyst, γ-hydroxy alkenes, aryl bromides | Diastereoselective insertion | organic-chemistry.org |

Assembly of the Aliphatic Chain and Hydroxyl Group Installation

The long hydrocarbon chain of acetogenins is typically assembled in a modular fashion. Coupling reactions such as the Wittig reaction, Julia-Kocienski olefination, and alkyne additions are instrumental in connecting smaller, stereochemically-defined fragments. nih.govresearchgate.net For instance, the total synthesis of gigantetrocin A utilized a Wittig reaction as the key coupling step. nih.govsigmaaldrich.com

The precise installation of hydroxyl groups along the aliphatic chain is achieved using highly selective reactions. The Sharpless asymmetric dihydroxylation (SAD) is a benchmark method for creating vicinal diols with predictable stereochemistry. rsc.org Chemoselective hydroboration is another technique employed to install hydroxyl groups at specific positions. researchgate.net The absolute configuration of these newly formed stereogenic carbinol centers is often confirmed by analyzing their Mosher ester derivatives using NMR spectroscopy. researchgate.net

Semi-Synthetic Derivatization Strategies

Gigantetronenin, being a major acetogenin isolated from Goniothalamus giganteus, serves as a valuable starting material for semi-synthetic modifications. google.com These modifications aim to create analogues with potentially enhanced biological activity or to probe the roles of specific functional groups.

Epoxidation and Acid-Catalyzed Cyclization for Ring Expansion

A notable semi-synthetic transformation of Gigantetronenin involves the expansion of its mono-THF core into a bis-THF system. scite.ai This is achieved through a two-step sequence that mimics a proposed biogenetic pathway. google.com

Epoxidation: The isolated C-21/22 double bond in Gigantetronenin's aliphatic chain is first oxidized to an epoxide, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). google.comscite.ai This reaction often yields a mixture of epoxide diastereomers. scite.ai

Acid-Catalyzed Cyclization: The resulting epoxide is then treated with an acid, such as perchloric acid, which catalyzes an intramolecular cyclization. google.comscite.ai The appropriately located hydroxyl groups attack the protonated epoxide, forming a second THF ring.

This process converts Gigantetronenin into a mixture of adjacent and non-adjacent bis-THF acetogenins, which have shown significantly enhanced cytotoxic potencies compared to the parent compound. researchgate.netgoogle.comscite.ai

| Starting Material | Reaction Sequence | Products | Significance | Reference |

|---|---|---|---|---|

| Gigantetronenin (mono-THF) | 1. Epoxidation (m-CPBA) 2. Acid-catalyzed cyclization (HClO₄) | Adjacent and non-adjacent bis-THF acetogenins | First preparation of bis-THF from mono-THF acetogenins; mimics biosynthesis; enhances bioactivity. | researchgate.netgoogle.comscite.ai |

| Gonionenin (mono-THF) | 1. Epoxidation (m-CPBA) 2. Acid-catalyzed cyclization (HClO₄) | Adjacent and non-adjacent bis-THF acetogenins | Demonstrates generality of the ring expansion methodology. | researchgate.netscite.ai |

Selective Hydroxylation and Oxidation Reactions

The targeted oxidation of specific hydroxyl groups or C-H bonds in the Gigantetronenin scaffold can produce novel derivatives. For example, the oxidation of Gigantetronenin can yield (2,4-cis and trans)-gigantetroneninone, an analogue with a ketone in the lactone ring. soton.ac.uk Modern catalytic systems offer precise control over such transformations. Iron and manganese complexes, for instance, can catalyze the selective hydroxylation of unactivated C-H bonds with high regioselectivity and stereoselectivity. mdpi.comnih.gov These methods could be applied to acetogenins to introduce new hydroxyl groups at specific positions along the aliphatic chain, further diversifying the available analogues for biological screening. rsc.org

Formation of Cyclic Formaldehyde (B43269) Acetal (B89532) Derivatives

The presence of 1,2-, 1,4-, or 1,5-diol functionalities within acetogenins allows for their derivatization into cyclic formaldehyde acetals. google.com This reaction is typically carried out using reagents such as dimethyl sulfoxide (B87167) and chlorotrimethylsilane. google.com The formation of these acetal derivatives serves a dual purpose. Firstly, it creates new analogues for bioactivity testing. google.com Secondly, and perhaps more importantly, it is a powerful tool for structural elucidation. soton.ac.ukcolab.ws The NMR signals of the newly formed acetal protons are highly diagnostic and can be used to determine the relative stereochemistry of the parent diol system. soton.ac.ukcolab.ws This method simplifies complex NMR spectra and facilitates the assignment of absolute configurations when combined with techniques like Mosher ester analysis on the remaining free hydroxyls. colab.ws

Acetylation and Other Protecting Group Strategies

In the synthesis of complex polyketides like acetogenins, protecting groups are indispensable for temporarily masking reactive sites, such as hydroxyl groups, to allow for chemical transformations at other positions of the molecule. nih.govpressbooks.pub The choice of protecting group is critical and must allow for easy installation and selective removal without affecting other parts of the structure, a concept known as orthogonality. diva-portal.orgglenresearch.com

Acetylation, the introduction of an acetyl group (Ac), is a common strategy for protecting hydroxyl groups. nsf.gov In the context of Annonaceous acetogenins, acetylation is not only a synthetic tool but also a modification found in nature. For instance, 4-acetyl gigantetrocin A is a naturally occurring mono-acetylated acetogenin. core.ac.uk The semi-synthesis of acetylated analogues of other acetogenins, such as squamocin (B1681989) and motrilin, has been achieved through chemical acetylation using acetic anhydride. scirp.org This method provides a straightforward route to modify the hydroxyl groups present on the acetogenin backbone, potentially altering the compound's biological profile.

Beyond acetylation, a variety of other protecting groups are employed in the multi-step total synthesis of acetogenin analogues. The selection depends on the specific reaction conditions required for subsequent steps. Common protecting groups used in the synthesis of molecules analogous to gigantetronenin are detailed below.

| Protecting Group | Abbreviation | Typical Reagents for Installation | Typical Conditions for Removal | Key Features |

| Acetyl | Ac | Acetic Anhydride (Ac₂O), Pyridine | Basic hydrolysis (e.g., K₂CO₃, MeOH) | Common, but can be less stable than other ethers. nsf.govmdpi.com |

| Methoxymethyl ether | MOM | Methoxymethyl chloride (MOM-Cl), DIPEA | Acidic hydrolysis | Used to protect hydroxyls during various transformations. scirp.orgnih.gov |

| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | Hydrogenolysis (e.g., H₂, Pd/C) | A "permanent" protecting group, stable to many conditions. core.ac.uk |

| tert-Butyldimethylsilyl ether | TBS/TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Fluoride ion (e.g., TBAF) | Commonly used for its stability and selective removal. core.ac.uk |

| Acetonide | - | Acetone, Acid catalyst | Acidic hydrolysis | Used to protect 1,2-diols simultaneously. nih.gov |

| Silylethoxymethyl ether | SEM | SEM-Cl | Fluoride ion or acidic conditions | Used in complex syntheses for orthogonal protection strategies. figshare.com |

These strategies are crucial in convergent synthetic approaches where different fragments of the molecule are synthesized separately and then coupled. For example, in the synthesis of the bis-THF core of asimicin, a related acetogenin, a silylethoxymethyl (SEM) protecting group was used, which could be cleaved at a late stage to reveal the final hydroxyl group. figshare.com Similarly, MOM ethers have been used to protect hydroxyl groups during the construction of the THF moiety in the synthesis of cis-solamin. beilstein-journals.org

Rational Design and Synthesis of Modified Gigantetronenin Analogues

The rational design of analogues of natural products like gigantetronenin is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel compounds with improved properties. peptide.comnih.gov This approach often involves simplifying the complex natural structure or replacing specific moieties to understand their contribution to biological activity and potentially reduce toxicity. plos.orgresearchgate.net

For Annonaceous acetogenins, a primary focus of rational design has been the modification or replacement of the central THF core. nih.gov Since gigantetronenin is a mono-THF acetogenin, synthetic efforts have explored analogues where this core is altered or substituted. One successful strategy involves the semi-synthesis of bis-THF acetogenins from mono-THF precursors. For example, the double bond in gigantetronenin can be epoxidized and then cyclized under acidic conditions to yield adjacent or non-adjacent bis-THF ring systems, effectively converting one acetogenin into another with a different core structure. Current time information in Bangalore, IN.

Another approach in rational design is the creation of "mimetics," where the entire THF core is replaced by a simpler, non-natural linker. plos.org This strategy aims to retain the key spatial arrangement of the flanking hydroxyl groups and the lipophilic alkyl chains while simplifying the synthetic process. Research has shown that analogues replacing the THF rings with flexible diethylene glycol ether units can retain significant biological activity. plos.org Other designs have incorporated varied central cores such as 1,2-cyclopentanediol (B3024943) bis-ethers and pyrimidine (B1678525) moieties to probe the structural requirements for activity. mdpi.comresearchgate.net

The synthesis of these rationally designed analogues relies on the protecting group strategies outlined previously. A convergent synthesis is often employed, where the modified central core, the γ-lactone moiety, and the alkyl chains are prepared as separate fragments and then coupled together. For instance, the synthesis of pyrimidine-containing acetogenin analogues involved linking the pyrimidine moiety via an amine bond, representing a significant departure from the natural ether-based structure. researchgate.net

The following table summarizes selected examples of rationally designed acetogenin analogues, highlighting the modification strategy.

| Analogue Type | Structural Modification | Rationale | Representative Synthetic Strategy |

| Bis-THF Analogues | Conversion of mono-THF to bis-THF core | Mimic more complex natural acetogenins. Current time information in Bangalore, IN. | Epoxidation of gigantetronenin's double bond followed by acid-catalyzed cyclization. Current time information in Bangalore, IN. |

| Polyether Mimetics | Replacement of THF ring with ethylene (B1197577) glycol units | Simplify the core structure while maintaining key functional group spacing. nih.govplos.org | Condensation of fragments like solketal, ethylene glycol, and epichlorohydrin. nih.gov |

| Cyclopentane-based Analogues | Replacement of THF core with a 1,2-cyclopentanediol bis-ether | Mimic the spatial orientation of oxygen atoms in the natural THF core. mdpi.com | Coupling reactions involving optically resolved 1,2-cyclopentanediol derivatives. mdpi.com |

| Heterocyclic Core Analogues | Replacement of THF core with nitrogen-containing heterocycles (e.g., pyrimidine) | Explore bioisosteric replacements and novel interactions. researchgate.net | Coupling of a pyrimidine-containing fragment with the side-chain and lactone portions. researchgate.net |

| Glycosylated Derivatives | Conjugation of sugar moieties (e.g., glucose, galactose) to hydroxyl groups | Enhance water solubility and explore targeted delivery. nih.gov | Direct glycosylation or Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry). nih.gov |

These synthetic and semi-synthetic modifications of gigantetronenin and its analogues demonstrate the versatile chemical approaches used to study this important class of natural products. Through careful application of protecting group strategies and rational design principles, researchers continue to generate novel compounds to better understand their complex structure-activity relationships.

Mechanistic Investigations of Gigantetronenin S Biological Actions at the Cellular and Subcellular Level

Inhibition of Mitochondrial Oxidative Phosphorylation System

Gigantetronenin is a potent inhibitor of the mitochondrial oxidative phosphorylation system, a critical pathway for cellular energy production. ebi.ac.uknih.gov

The primary molecular target of Gigantetronenin within the mitochondria is the NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. ebi.ac.uknih.govresearchgate.net This enzyme is the first and largest complex in the electron transport chain. By blocking the activity of Complex I, Gigantetronenin disrupts the transfer of electrons from NADH to ubiquinone, a crucial step in generating the proton gradient necessary for ATP synthesis. researchgate.netresearchgate.net The inhibitory potency of Gigantetronenin and other acetogenins (B1209576) on Mitochondrial Complex I has been demonstrated to be in the nanomolar range, highlighting their significant bioactivity. nih.gov

Table 1: Inhibitory Activity of Selected Acetogenins on Mitochondrial Complex I

| Compound | Inhibitory Concentration Range (nM) | Source |

|---|---|---|

| Gigantetronenin | 0.8-5.4 | nih.gov |

| Annonacin-A | 0.8-5.4 | nih.gov |

| cis-Annonacin-10-one | 0.8-5.4 | nih.gov |

| Aromin | 0.8-5.4 | nih.gov |

| Tucupentol | 0.8-5.4 | nih.gov |

The inhibition of Complex I by Gigantetronenin leads to a cascade of downstream effects on cellular bioenergetics. The disruption of the electron transport chain directly impairs the cell's ability to produce ATP through oxidative phosphorylation. mdpi.comsci-hub.ru This reduction in ATP synthesis disrupts the delicate balance of cellular energy homeostasis. researchgate.net Cancer cells, which often have a high energy demand to fuel their rapid proliferation, are particularly vulnerable to this mode of action. mdpi.com The compromised ATP production can lead to a state of cellular de-energization, ultimately contributing to cell death. researchgate.net

Pathways of Induced Cellular Demise

The cellular stress induced by Gigantetronenin's inhibition of mitochondrial function triggers programmed cell death pathways. mdpi.com

At lower concentrations, Gigantetronenin is known to induce apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes. mdpi.com The inhibition of mitochondrial complex I and the subsequent disruption of cellular energy can trigger the intrinsic pathway of apoptosis. sciepub.compsu.edu This process involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which then activate a cascade of caspases, the executioner enzymes of apoptosis. sciepub.compsu.eduencyclopedia.pub Studies on related acetogenins have shown that their cytotoxic activity is mediated through a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins and caspases, such as caspase-3 and caspase-9. mdpi.com The cleavage of poly (ADP-ribose) polymerase-1 (PARP-1) by activated caspases is another key event in the apoptotic process initiated by these compounds. mdpi.com

In contrast to the programmed nature of apoptosis, exposure to high concentrations of acetogenins can lead to necrosis. mdpi.comsciepub.com Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. sciepub.com This shift from apoptosis to necrosis at higher concentrations is likely due to a more severe and rapid depletion of intracellular ATP. While apoptosis is an active, energy-dependent process, severe ATP depletion prevents the execution of the apoptotic program, leading to uncontrolled cell death through necrosis. mdpi.com

Interactions with Other Cellular Processes and Molecular Targets

While the primary mechanism of Gigantetronenin is the inhibition of Mitochondrial Complex I, research suggests potential interactions with other cellular processes. Some studies on acetogenins indicate they can be effective against multidrug-resistant (MDR) cancer cells. sci-hub.ru This suggests that their mechanism of action may circumvent or overcome the common resistance mechanisms that cancer cells develop against other chemotherapeutic agents. sci-hub.ru The ability of acetogenins to deplete ATP could play a role in this, as many drug efflux pumps responsible for MDR are ATP-dependent. sci-hub.ru Further research is needed to fully elucidate the broader spectrum of molecular targets and cellular processes affected by Gigantetronenin. science.gov

A comprehensive search of scientific databases and literature has revealed no information on a chemical compound named "Gigantetronenin." As such, it is not possible to provide an article on its biological actions.

The requested detailed analysis of "Gigantetronenin's" effects on reactive oxygen species (ROS) and its interaction with cellular signaling pathways, including caspases and FOXO1, cannot be completed as there is no available research on this specific compound.

It is possible that "Gigantetronenin" is a very new or proprietary compound not yet described in published scientific literature, or that the name is misspelled. Without any scientific data, generating an accurate and informative article as per the provided outline is not feasible.

Computational and Theoretical Studies on Gigantetronenin

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as Gigantetronenin, and a target protein.

Studies have employed molecular docking to investigate the interaction of Gigantetronenin with various protein targets, particularly those involved in cancer progression. For instance, docking simulations have been performed to predict the binding affinity and interaction modes of Gigantetronenin with anti-apoptotic proteins like Bcl-2 and Mcl-1. These simulations help in understanding the structural basis of the compound's pro-apoptotic activity. The predicted binding affinities, often expressed in terms of binding energy (kcal/mol), indicate the stability of the ligand-protein complex. The modes of interaction reveal specific amino acid residues within the target's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the Gigantetronenin molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new compounds and for optimizing the structure of existing ones to enhance their therapeutic effects.

For Gigantetronenin and related acetogenins (B1209576), QSAR studies have been conducted to correlate their structural features with their cytotoxic activity against various cancer cell lines. These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. By analyzing the QSAR models, researchers can identify the key structural motifs of Gigantetronenin that are responsible for its potent bioactivity.

Machine Learning Applications in Bioactivity Prediction and Inhibitor Identification

Machine learning (ML) algorithms have emerged as powerful tools in drug discovery and development. In the context of Gigantetronenin, ML models can be trained on existing data of acetogenins and their biological activities to predict the potential bioactivities of Gigantetronenin against a wider range of targets. These models can also be used for virtual screening to identify potential inhibitors from large compound libraries that share structural similarities with Gigantetronenin. While specific machine learning studies solely focused on Gigantetronenin are limited, the broader application of these techniques to the Annonaceous acetogenin (B2873293) class suggests a strong potential for future research.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. These methods, based on the principles of quantum mechanics, are invaluable for studying compounds like Gigantetronenin at the atomic level.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to analyze the conformational landscape of Gigantetronenin. These calculations help identify the most stable conformations of the molecule in different environments. Furthermore, these studies provide insights into the stereoelectronic effects within the molecule, which govern its reactivity and interaction with biological targets. The analysis of intramolecular and intermolecular hydrogen bonding is also a key aspect of these calculations, as it plays a crucial role in the molecule's structure and its binding to protein targets.

Quantum chemical calculations can simulate various spectroscopic signatures of molecules, which can be compared with experimental data to validate the computed structures. For Gigantetronenin, theoretical calculations of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra have been performed. The simulated spectra help in the assignment of experimental spectral bands and provide a deeper understanding of the vibrational modes and chemical shifts in the molecule.

Advanced Analytical Approaches and Future Research Directions for Gigantetronenin

Development of Hyphenated Techniques for Enhanced Characterization

The initial structural elucidation of Gigantetronenin, an Annonaceous acetogenin (B2873293), was accomplished through foundational spectroscopic and chemical methods, including 1D and 2D nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govacs.org These techniques were instrumental in determining its molecular formula, C37H66O7, and identifying its key structural features: a monotetrahydrofuran (mono-THF) ring and an α,β-unsaturated γ-lactone. acs.org However, the characterization of acetogenins (B1209576) within complex plant matrices presents significant analytical challenges due to their structural diversity and the presence of numerous isomers. nih.govresearchgate.net

To overcome these challenges, advanced hyphenated analytical techniques have been developed, proving essential for the comprehensive analysis of the Annonaceous acetogenin class. Liquid chromatography coupled with mass spectrometry (LC/MS), particularly using an electrospray positive-ion mode, has become a powerful tool for the rapid screening of acetogenins in crude plant extracts. nih.gov This method allows for the detection and preliminary identification of known and potentially new acetogenins based on their characteristic ion patterns and fragment ions. nih.gov

More recently, supercritical fluid chromatography (SFC) coupled to high-resolution tandem mass spectrometry (HR-MS/MS) has emerged as a superior alternative to traditional high-performance liquid chromatography (HPLC). nih.govresearchgate.net The SFC-MS/MS approach offers reduced analysis time, lower environmental impact, and increased chromatographic resolution, which is critical for separating isomeric acetogenins. nih.gov The addition of lithium iodide post-column enhances cationization, leading to the formation of lithium adducts that produce diagnostic fragment ions in MS/MS experiments. researchgate.net This technique provides detailed structural information, including the location of functional groups like hydroxyls and THF rings along the fatty acid backbone. researchgate.net The combination of these advanced methods provides a robust platform for the dereplication and detailed structural characterization of acetogenins like Gigantetronenin from their natural sources. nih.govmdpi.com

| Analytical Technique | Application in Acetogenin Research | Reference |

|---|---|---|

| 1D & 2D NMR | Fundamental for initial structure elucidation of isolated compounds like Gigantetronenin. | nih.govacs.org |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | acs.orgmdpi.com |

| LC-MS (Electrospray) | Rapid screening and detection of acetogenins in crude plant extracts. | nih.gov |

| SFC-HR-MS/MS | High-resolution separation of isomers, detailed structural characterization, and identification of new acetogenins. | nih.govresearchgate.net |

Metabolomics and Lipidomics in the Context of Gigantetronenin Biosynthesis and Metabolism

Gigantetronenin belongs to the Annonaceous acetogenins, a class of secondary metabolites derived from long-chain fatty acids via the polyketide pathway. acs.orgmdpi.com As these molecules are fundamentally lipidic, the fields of metabolomics and lipidomics are critical for understanding their biosynthesis, metabolism, and mechanism of action. While specific studies on Gigantetronenin are limited, research on the broader acetogenin class highlights the utility of these omics approaches.

A key study utilized an ultra-flow liquid chromatography-quadrupole-time-of-flight mass spectrometry (UFLC-Q-TOF-MS) based metabolomics approach to investigate the effects of acetogenins on multidrug-resistant human mammary adenocarcinoma cells. nih.gov The analysis identified 23 potential biomarkers and revealed significant alterations in several metabolic pathways, including glycerophospholipid metabolism, arginine and proline metabolism, and taurine (B1682933) metabolism. nih.gov This demonstrates that acetogenins profoundly impact cellular metabolism, particularly pathways related to lipids and amino acids. nih.gov

Given that acetogenins are products of fatty acid synthesis, lipidomics provides a powerful toolset to investigate their biogenetic origins and subsequent metabolic fate. mdpi.com Integrated analysis of metabolomic and transcriptomic data is a promising strategy for mapping the complete biosynthesis pathways, from precursor molecules like acetyl-CoA to the final complex structures of compounds like Gigantetronenin. mdpi.com Understanding these pathways is crucial for elucidating the regulation of their production in plants and for exploring their interactions with lipid membranes, which is relevant to their biological activity. dntb.gov.ua

Ecological and Environmental Significance of Gigantetronenin

Role as a Plant Defense Mechanism

Gigantetronenin is a secondary metabolite produced by Goniothalamus giganteus, a plant in the Annonaceae family. nih.govnih.gov Secondary metabolites typically have no direct role in the fundamental life processes of a plant but are crucial for its interaction with the environment. scielo.br It is widely suggested that Annonaceous acetogenins function as a chemical defense mechanism for the host plant. scielo.brscielo.br The evolution of these potent bioactive compounds likely provided Annonaceae species with a selective advantage against herbivorous insects and other pathogens over millions of years. scielo.brresearchgate.net The high concentration of these toxic compounds, particularly in the seeds, supports their role in protecting the plant's reproductive assets from predation. scielo.brscirp.org

Insecticidal Activity and Crop Protection Implications

The defensive role of acetogenins is underscored by their potent insecticidal properties. scielo.brresearchgate.net Gigantetronenin itself was found to be pesticidal in early studies. researchgate.net The broader class of Annonaceous acetogenins has been extensively documented for its toxicity against a wide range of insects, including major agricultural pests like the fall armyworm (Spodoptera frugiperda) and disease vectors such as the yellow fever mosquito (Aedes aegypti). scielo.brresearchgate.netscirp.orgresearchgate.net

The primary mechanism of action for this insecticidal activity is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. mdpi.com This process blocks the production of ATP, leading to energy depletion and death. mdpi.comsemanticscholar.org This mode of action is distinct from that of many conventional synthetic insecticides, which typically target the insect's nervous system. researchgate.net This unique mechanism makes acetogenins promising candidates for crop protection, particularly for managing pests that have developed resistance to existing neurotoxic insecticides. researchgate.net Their effectiveness at low concentrations and their antifeedant properties further enhance their potential as natural pesticides. scielo.brresearchgate.netscirp.org

| Acetogenin | Target Insect Pest(s) | Reference |

|---|---|---|

| Squamocin (B1681989) | Effective against 15 insect species, including Spodoptera frugiperda and Aedes aegypti. | scielo.brscielo.br |

| Annonacin (B1665508) | Effective against 8 insect species. | scielo.br |

| Asimicin | Effective against 9 insect species, including the Mexican bean beetle and melon aphid. | scielo.br |

| Rolliniastatin-1 & -2 | Effective against 7 insect species; Rolliniastatin-2 shows 100% mortality against early instar S. frugiperda. | scielo.brscirp.orgresearchgate.net |

| Gigantetronenin | Demonstrates general pesticidal activity and toxicity to brine shrimp. | nih.govresearchgate.net |

Innovative Strategies for Sustainable Production and Chemoenzymatic Synthesis

The potent biological activities of Gigantetronenin and other acetogenins have generated significant interest, but their practical application is hindered by low natural abundance and complex structures that make extraction and synthesis challenging. beilstein-journals.orgnih.gov Traditional production relies on isolation from plant sources, primarily the seeds and bark of Annonaceae species. scielo.brscirp.org An innovative and more sustainable approach involves utilizing agricultural waste, such as the deciduous leaves of Annona cherimola, which have been shown to be a viable source of acetogenins. mdpi.com

Due to the structural complexity, total chemical synthesis has been a major focus of research, with numerous strategies developed to construct the core THF rings and the terminal γ-lactone moiety. mdpi.combeilstein-journals.orgnih.govresearchgate.net These synthetic routes are often long and complex, highlighting the need for more efficient methods. Chemoenzymatic synthesis, which integrates highly selective enzymatic reactions into chemical synthesis pathways, represents a promising future direction for producing these complex molecules more efficiently, although specific applications to Gigantetronenin have not yet been reported.

Further innovation focuses on improving the physicochemical properties of acetogenins to enhance their therapeutic and agricultural potential. A significant drawback is their high lipophilicity and poor water solubility. nih.govresearchgate.net To address this, strategies such as glycosylation (conjugating the acetogenin to a sugar molecule) have been developed to increase water solubility. nih.govresearchgate.net Another advanced approach is the encapsulation of acetogenins like annonacin into supramolecular polymer micelles, a form of nanocarrier, which has been shown to dramatically increase bioavailability in simulated digestive systems. mdpi.com

Exploration of Gigantetronenin as a Probe for Mitochondrial Complex I Research

The most significant biochemical property of Annonaceous acetogenins, including Gigantetronenin, is their potent and specific inhibition of mitochondrial Complex I. mdpi.comsemanticscholar.org This enzyme is a critical component of the electron transport chain, responsible for cellular energy (ATP) production. mdpi.com Acetogenins are among the most powerful inhibitors of Complex I known, with some exhibiting potencies greater than classic inhibitors like rotenone (B1679576) and piericidin A. beilstein-journals.orgresearchgate.net

This high affinity and specificity make acetogenins exceptional molecular probes for studying the structure, function, and regulation of mitochondrial Complex I. mdpi.comresearchgate.net By binding to the complex, they can be used to investigate the mechanisms of electron transport, proton pumping, and the generation of reactive oxygen species.

Furthermore, dysfunction of Complex I is implicated in various neurodegenerative diseases. nih.govresearchgate.net The acetogenin annonacin has been directly linked to an atypical parkinsonism and is used in research models to induce tau pathology in neurons by inhibiting Complex I and impairing energy metabolism. nih.govresearchgate.net This highlights the role of acetogenins as tools to explore the pathological consequences of mitochondrial dysfunction. To facilitate such research, synthetic analogues of acetogenins have been developed with fluorescent labels, creating probes that allow for the visualization of their interactions within cells and mitochondria, thereby advancing our understanding of mitochondrial bioenergetics and disease. researchgate.net

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Gigantetronenin’s molecular structure?

To confirm the identity of Gigantetronenin, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight determination, and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, X-ray crystallography may resolve stereochemistry. Experimental protocols must detail instrument parameters, solvent systems, and calibration standards to ensure reproducibility .

Q. How can researchers validate the synthesis protocol for Gigantetronenin to ensure batch consistency?

Reproducibility requires documenting reaction conditions (temperature, catalysts, solvent ratios), purification steps (e.g., column chromatography gradients), and characterization data (e.g., melting points, spectral profiles). Include negative controls and triplicate runs to assess variability. Cross-reference with published synthetic routes and report deviations, such as alternative reagents or yields .

Q. What in vitro assays are suitable for preliminary evaluation of Gigantetronenin’s bioactivity?

Use cell-based assays (e.g., cytotoxicity via MTT assay, enzyme inhibition kinetics) with positive and negative controls. Standardize cell lines, culture conditions, and inhibitor concentrations. For dose-response studies, apply statistical models (e.g., IC₅₀ calculations using nonlinear regression) and validate results with orthogonal assays (e.g., fluorescence-based detection) .

Advanced Research Questions

Q. How can computational models improve the prediction of Gigantetronenin’s binding affinity with target proteins?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina, Schrödinger Suite) can model ligand-protein interactions. Optimize force fields (e.g., AMBER) to account for solvation effects and conformational flexibility. Validate predictions with experimental data (e.g., surface plasmon resonance for binding kinetics) and perform free-energy perturbation (FEP) calculations to refine affinity estimates .

Q. What experimental design strategies mitigate confounding variables in Gigantetronenin’s mechanistic studies?

Implement blinded, randomized trials with matched controls. For in vivo studies, control for genetic background, diet, and environmental factors. Use factorial designs to test multiple variables (e.g., dose, administration route). Employ longitudinal sampling and power analysis to determine adequate sample sizes (n ≥ 10 per group for animal studies) .

Q. How should researchers reconcile contradictory data on Gigantetronenin’s pharmacokinetic properties across studies?

Conduct systematic reviews to identify methodological disparities (e.g., assay sensitivity, animal models). Perform meta-analyses using fixed- or random-effects models to quantify heterogeneity. Validate findings via independent replication studies with harmonized protocols, and report raw data in supplementary materials for transparency .

Methodological and Analytical Challenges

Q. What statistical approaches are optimal for analyzing dose-dependent effects of Gigantetronenin in heterogeneous cell populations?

Apply mixed-effects models to account for intra- and inter-sample variability. Use Bayesian hierarchical models for small sample sizes or non-normal distributions. For high-throughput data (e.g., RNA-seq), apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., DAVID, GSEA) .

Q. How can researchers ensure ethical rigor in studies involving Gigantetronenin’s therapeutic potential?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain institutional review board (IRB) approval for human samples or animal use. Disclose conflicts of interest and follow ARRIVE guidelines for preclinical reporting. For clinical data, anonymize patient information and comply with GDPR or HIPAA regulations .

Q. What strategies enhance the reproducibility of Gigantetronenin’s in vivo toxicity profiles?

Standardize animal husbandry, dosing schedules, and endpoint criteria (e.g., histopathology scoring). Use littermate controls and report sex-balanced cohorts. Publish negative results and share protocols via platforms like Protocols.io . Include detailed metadata (e.g., batch numbers, storage conditions) in public repositories .

Data Reporting and Publication Standards

Q. How should researchers structure supplementary materials for Gigantetronenin-related publications?

Provide raw spectral data (NMR, MS), crystallographic files (CIF), and experimental workflows (e.g., Snakemake scripts). For computational studies, share force field parameters, trajectory files, and code repositories (GitHub). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs .

What frameworks guide the formulation of high-impact research questions about Gigantetronenin?

Apply PICO (Population, Intervention, Comparison, Outcome) for clinical studies or SPICE (Setting, Perspective, Intervention, Comparison, Evaluation) for qualitative research. Use the FINER criteria to evaluate feasibility and novelty. Pilot studies can refine hypotheses and identify technical bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.